molecular formula C14H10F6N4O B1673012 Unii-544SF265DA CAS No. 888072-47-7

Unii-544SF265DA

Cat. No.: B1673012
CAS No.: 888072-47-7
M. Wt: 364.25 g/mol
InChI Key: RYBKPGYFXRNMMU-LBPRGKRZSA-N
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Chemical Reactions Analysis

JNJ-28330835 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

JNJ-28330835 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of selective androgen receptor modulators. In biology, it is used to investigate the effects of androgen receptor modulation on muscle growth and sexual behavior . In medicine, JNJ-28330835 has potential therapeutic applications for treating muscle-wasting diseases, hypogonadism, osteoporosis, and sexual dysfunction . In industry, it is used in the development of new drugs and therapeutic agents.

Properties

CAS No.

888072-47-7

Molecular Formula

C14H10F6N4O

Molecular Weight

364.25 g/mol

IUPAC Name

(5S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-5-methyl-3-(trifluoromethyl)-1,4-dihydropyrazole-5-carboxamide

InChI

InChI=1S/C14H10F6N4O/c1-12(5-10(23-24-12)14(18,19)20)11(25)22-8-3-2-7(6-21)9(4-8)13(15,16)17/h2-4,24H,5H2,1H3,(H,22,25)/t12-/m0/s1

InChI Key

RYBKPGYFXRNMMU-LBPRGKRZSA-N

Isomeric SMILES

C[C@]1(CC(=NN1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F

SMILES

CC1(CC(=NN1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F

Canonical SMILES

CC1(CC(=NN1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F

Appearance

Solid powder

888072-47-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ-28330835;  JNJ 28330835;  JNJ28330835; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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